
3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13F3N2O4 and its molecular weight is 378.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide, with the CAS number 1421505-25-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Compound Overview
- Molecular Formula : C19H15F3N2O4
- Molecular Weight : 378.3 g/mol
- Structure : The compound features an isoxazole ring, a benzyloxy group, and a trifluoromethoxy-substituted phenyl moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent functionalization with benzyloxy and trifluoromethoxy groups. Specific synthetic routes may vary based on the desired purity and yield.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that related benzamide derivatives can effectively inhibit RET kinase activity, which is crucial for certain types of tumors .
- Case Studies : In a study involving various benzamide derivatives, several compounds demonstrated moderate to high potency against cancer cell lines, suggesting that structural modifications can enhance biological activity .
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been explored in various studies:
- Spectrum of Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values indicated broad-spectrum antimicrobial activity .
Neuroprotective Effects
Emerging research suggests that isoxazole derivatives may possess neuroprotective properties:
- GABA Receptor Modulation : Some studies have indicated that compounds with similar structures can interact with GABA receptors, potentially offering therapeutic benefits for cognitive disorders such as Alzheimer's disease .
Research Findings Summary
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of isoxazole derivatives, including 3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide, typically involves the reaction of aniline derivatives with isoxazole carboxylic acids. The characterization of these compounds is performed using techniques such as Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures and purity levels .
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7). These studies demonstrate that isoxazole derivatives exhibit moderate to potent antiproliferative activities with low IC50 values, indicating their potential as effective anticancer agents .
Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | X.XX |
This compound | HeLa | X.XX |
This compound | MCF-7 | X.XX |
Note: Specific IC50 values should be inserted based on experimental data.
Neuroprotective Effects
In addition to its anticancer properties, certain isoxazole derivatives have shown neuroprotective effects. Research indicates that compounds with similar structural motifs can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic potential in treating neurological disorders .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of isoxazole derivatives, including the target compound, involved assessing their cytotoxicity against multiple cancer cell lines using the MTS assay. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents .
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective properties of isoxazole derivatives against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cell cultures .
Eigenschaften
IUPAC Name |
3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c19-18(20,21)26-14-8-6-13(7-9-14)22-17(24)15-10-16(23-27-15)25-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURZUNIAANWJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.